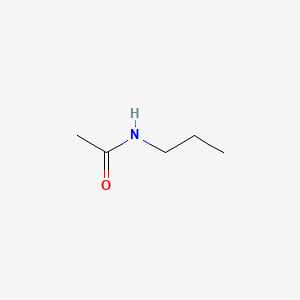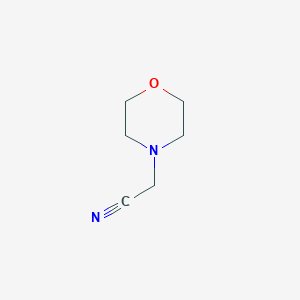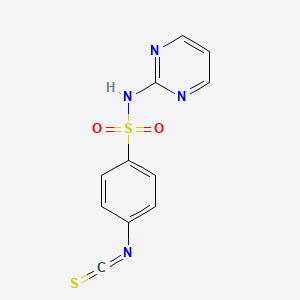
二-2-吡啶硫代碳酸酯
描述
Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C11H8N2O2S . It is used in the synthesis of 10-des (carbamoyloxy)-10-isothiocyanatoporfiromycin and as a substitute for thiophosgene in the preparation of isothiocyanate .
Chemical Reactions Analysis
Di-2-Pyridyl Thionocarbonate reacts with amines to produce corresponding isothiocyanates at room temperature . It also reacts with N,N′-disubstituted thio-ureas in the presence of 4-dimethylaminopyridine as a catalyst to produce corresponding carbodiimides in high yields .
Physical And Chemical Properties Analysis
Di-2-Pyridyl Thionocarbonate has a density of 1.3±0.1 g/cm3, a boiling point of 358.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 170.7±27.3 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 173.3±3.0 cm3 .
科学研究应用
Synthesis of Isothiocyanates
Di-2-Pyridyl Thionocarbonate: is utilized as a safer alternative to thiophosgene for synthesizing isothiocyanates from amines . Isothiocyanates are valuable in the development of pharmaceuticals and agrochemicals due to their biological activity.
Esterification of Carboxylic Acids
The compound serves as an effective reagent in the esterification of carboxylic acids . This process is crucial in the production of various esters, which are key intermediates in the synthesis of fragrances, flavors, and polymers.
Dehydration of Aldoximes
Di-2-Pyridyl Thionocarbonate: facilitates the dehydration of aldoximes, converting them into nitriles . Nitriles are important in the chemical industry for the production of fibers, resins, and rubber products.
Preparation of Cyclic Thionocarbonates
This compound is instrumental in preparing cyclic thionocarbonates from 1,2- and 1,3-diols . Cyclic thionocarbonates have applications in polymer chemistry, where they are used as monomers or cross-linking agents.
Synthesis of 10-des(carbamoyloxy)-10-isothiocyanatoporfiromycin
It is used in the synthesis of 10-des(carbamoyloxy)-10-isothiocyanatoporfiromycin , a derivative of porfiromycin which is studied for its potential as an antitumor antibiotic.
Organic Synthesis Reagent
Di-2-Pyridyl Thionocarbonate: is a commonly used reagent in organic synthesis. It acts as an oxidizing agent and catalyst for aromatic compounds, facilitating the oxidation of electrophilic groups like alcohols, aldehydes, and ketones to form corresponding esters, acids, or ketone compounds .
安全和危害
Di-2-Pyridyl Thionocarbonate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the victim should be moved to fresh air .
作用机制
Target of Action
It’s known that this compound is commonly used in organic synthesis as an oxidizing and catalyzing agent .
Mode of Action
Di-2-Pyridyl Thionocarbonate interacts with its targets by oxidizing electrophilic groups on aromatic compounds such as alcohols, aldehydes, and ketones, resulting in the formation of corresponding esters, acids, or ketone compounds . It can also catalyze the formation of C-C bonds, promoting the polycyclization reactions of aromatic compounds .
Action Environment
It’s known that it is stable at room temperature and soluble in many organic solvents such as ethanol and dimethylformamide .
属性
IUPAC Name |
dipyridin-2-yloxymethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOVSVBLHGFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352128 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96989-50-3 | |
| Record name | O,O-Dipyridin-2-yl carbonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Di-2-pyridyl Thionocarbonate in the context of the provided research papers?
A1: The research highlights Di-2-pyridyl thionocarbonate's utility as a reagent for converting amine groups into isothiocyanate groups. This transformation is particularly useful for bioconjugation, as demonstrated by its use in attaching mitomycin derivatives to phosphorothioate oligodeoxynucleotides [].
Q2: Can you elaborate on the reaction mechanism of Di-2-pyridyl Thionocarbonate with amines?
A2: While the provided papers don't delve into the detailed mechanism, it's known that Di-2-pyridyl Thionocarbonate reacts with primary amines to form an intermediate thiourea derivative. This intermediate then undergoes cyclization and elimination of 2-mercaptopyridine, yielding the desired isothiocyanate [, ].
Q3: The research mentions improved yields in aqueous solutions for certain reactions involving Di-2-pyridyl Thionocarbonate. Why might this be the case?
A3: The improved yields in aqueous solutions, specifically observed with 10-decarbamoyl-10-O-thiocarbonylimidazoles compared to their carbonyl counterparts, could be attributed to several factors. These include better solubility of reactants or intermediates, altered reaction kinetics in aqueous media, or potentially a change in the rate-limiting step of the reaction mechanism []. Further investigation is required to pinpoint the exact reasons.
Q4: Apart from its use in synthesizing isothiocyanates, are there other applications of Di-2-pyridyl Thionocarbonate in organic chemistry?
A4: Yes, Di-2-pyridyl Thionocarbonate is also known to facilitate the preparation of carbodiimides, another important class of compounds in organic synthesis [, ]. It can act as a dehydrating and dehydrosulfurization reagent in specific reactions [].
Q5: What are the advantages of using Di-2-pyridyl Thionocarbonate over other reagents for isothiocyanate synthesis?
A5: Di-2-pyridyl Thionocarbonate offers advantages such as mild reaction conditions, relatively good yields, and the formation of 2-mercaptopyridine as a byproduct, which can be easily removed from the reaction mixture [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















